molecular formula C₄HBrF₃N B1141426 2-Bromo-4,4,4-trifluorocrotononitrile CAS No. 157735-86-9

2-Bromo-4,4,4-trifluorocrotononitrile

Cat. No.: B1141426
CAS No.: 157735-86-9
M. Wt: 199.96
InChI Key:
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Description

2-Bromo-4,4,4-trifluorocrotononitrile is a fascinating chemical compound that finds significant utility in scientific research. Its unique properties make it an excellent candidate for various applications, such as organic synthesis, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,4,4-trifluorocrotononitrile can be synthesized by reacting 3,3,3-trifluoro-1-chloropropene with sodium cyanide or potassium cyanide in a polar proton inert solvent under the effect of a phase transfer catalyst and a polymerization inhibitor .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,4,4-trifluorocrotononitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium cyanide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Addition Reactions: Reagents such as hydrogen halides and other electrophiles are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted nitriles.

    Addition Reactions: Products include addition compounds with electrophiles.

Scientific Research Applications

2-Bromo-4,4,4-trifluorocrotononitrile is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Drug Discovery: The compound’s unique properties make it a valuable candidate for developing new pharmaceuticals.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-4,4,4-trifluorocrotononitrile exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Another brominated compound used in organic synthesis.

    4-Bromo-2,3,5,6-tetrafluorobenzonitrile: A polyfluoroarene used as an aryl fluorinated building block.

Uniqueness

2-Bromo-4,4,4-trifluorocrotononitrile is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical characteristics.

Properties

IUPAC Name

(Z)-2-bromo-4,4,4-trifluorobut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H/b3-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUGKXQZOZLYLJ-IWQZZHSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C#N)\Br)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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